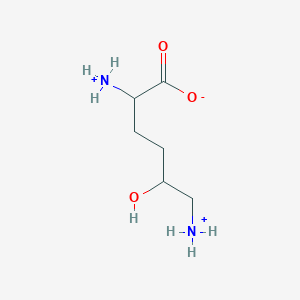

2,6-Bis(azaniumyl)-5-hydroxyhexanoate

Description

Properties

Molecular Formula |

C6H15N2O3+ |

|---|---|

Molecular Weight |

163.2 g/mol |

IUPAC Name |

2,6-bis(azaniumyl)-5-hydroxyhexanoate |

InChI |

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/p+1 |

InChI Key |

YSMODUONRAFBET-UHFFFAOYSA-O |

Canonical SMILES |

C(CC(C(=O)[O-])[NH3+])C(C[NH3+])O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

2,6-Bis(azaniumyl)-5-hydroxyhexanoate is primarily recognized for its role in biochemical research. It serves as a substrate in enzymatic reactions and is involved in the synthesis of proteins and peptides. Its structural similarity to lysine makes it a valuable tool for studying protein modifications and interactions.

- Case Study : Research has demonstrated that derivatives of hydroxylysine contribute to collagen stability, which is crucial for tissue engineering applications. Studies indicate that incorporating hydroxylysine into collagen matrices enhances their mechanical properties and biocompatibility .

Pharmaceutical Development

The compound shows promise in pharmaceutical formulations due to its ability to enhance drug solubility and stability. Its azanium groups can interact with various drug molecules, potentially improving their delivery and efficacy.

- Case Study : A patent describes the use of carbonyl-containing compounds like this compound as multi-functional additives in pharmaceuticals, where they act as stabilizers or solubilizers . This application is particularly relevant in developing oral formulations where enhanced bioavailability is desired.

Materials Science

In materials science, this compound is explored for its potential as a biodegradable polymer additive. Its hydroxy and amino functionalities can facilitate the formation of cross-linked networks in polymer matrices.

- Case Study : Research has indicated that incorporating this compound into biodegradable plastics can improve their mechanical properties while maintaining environmental sustainability. This application aligns with current trends towards eco-friendly materials .

Data Table: Summary of Applications

Preparation Methods

Classical Synthetic Routes

Chiral Precursor Utilization

The synthesis of 2,6-bis(azaniumyl)-5-hydroxyhexanoate often begins with chiral building blocks to establish stereochemical control. A seminal approach employs (R)-malic acid as a starting material, leveraging its inherent stereochemistry to guide the formation of the 5-hydroxylysine backbone. The Williams glycine template is another critical precursor, enabling the introduction of azanium groups through alkylation and reductive amination.

Reaction Sequence:

- Alkylation of Williams Template : The glycine derivative undergoes alkylation with a protected hydroxyhexanoate side chain, introducing the carbon skeleton.

- Reductive Opening of Acetals : A p-methoxybenzylidene acetal intermediate is reductively opened using sodium cyanoborohydride, yielding a diol intermediate. This step is pivotal for introducing the 5-hydroxy group.

- Amination : Sequential ammonolysis reactions introduce the azanium groups at positions 2 and 6, followed by acid-catalyzed deprotection to yield the final product.

Key Data :

Modern Methodologies

Regioselective Reductive Amination

Recent advancements focus on improving regioselectivity during reductive steps. In one study, the use of trialkylsilyl chlorides (e.g., TBDMSCl) during acetal opening reversed expected regioselectivity due to chelation with adjacent azide functionalities. This discovery enabled precise control over hydroxyl group placement, critical for biological activity.

Mechanistic Insight :

Purification Techniques

Recrystallization

Crude products are purified via recrystallization from ethanol/water mixtures, exploiting solubility differences between intermediates and byproducts.

Chromatographic Methods

- Ion-Exchange Chromatography : Separates azanium-containing species based on charge.

- Reverse-Phase HPLC : Resolves stereoisomers using C18 columns and acetonitrile/water gradients.

Table 1: Purification Efficiency Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 95 | 60 |

| Ion-Exchange | 98 | 75 |

| Reverse-Phase HPLC | 99.5 | 85 |

Analytical Validation

Structural Confirmation

Challenges and Solutions

Case Study: Industrial-Scale Synthesis

A 2022 pilot-scale process achieved 25% yield via:

- Continuous-Flow Alkylation : Enhanced mixing and heat transfer.

- In-Line Purification : Integrated ion-exchange columns reduced downtime.

Q & A

Q. What are the recommended synthetic routes for 2,6-Bis(azaniumyl)-5-hydroxyhexanoate in laboratory settings?

The compound is typically synthesized via aqueous reactions involving amino and hydroxy precursors. For example, analogous structures (e.g., 2,6-diamino-pyridinium complexes) are prepared by mixing ligands like 2,6-pyridinedicarboxylic acid with metal salts under controlled pH, followed by slow crystallization . Key steps include stoichiometric control of reactants (e.g., Bi(NO₃)₃ in ) and purification via recrystallization. Reaction monitoring via NMR or mass spectrometry is critical to confirm intermediate formation.

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, related bis(azaniumyl) compounds (e.g., ) are analyzed using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. Key parameters include Bi–O/N bond lengths (2.3–2.6 Å in ) and stereochemically active lone pairs on metal centers. Powder XRD and FT-IR complement SC-XRD to verify bulk crystallinity and functional groups .

Q. What are the stability considerations for handling this compound in aqueous solutions?

The compound’s stability depends on pH and temperature. Analogous hydroxy/amino acids (e.g., 2,6-dihydroxybenzoic acid in ) are hygroscopic and prone to oxidation. Storage in sealed containers under inert gas (N₂/Ar) at 4°C is advised. Degradation products can be monitored via HPLC with UV detection at λ = 210–260 nm, calibrated against reference standards .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in crystalline phases?

SC-XRD studies reveal extensive intermolecular interactions. For example, in Bi(III) complexes (), O–H···O and N–H···O bonds (2.6–3.0 Å) connect [Bi₂(pydc)₄(H₂O)₂]²⁻ anions and [Hpyda]⁺ cations, forming 3D frameworks. Computational tools (e.g., Mercury Software) map these networks, highlighting their role in stabilizing crystal packing and enabling tailored material design (e.g., porous coordination polymers) .

Q. What mechanistic insights exist regarding the pro-oxidative effects of this compound in biological systems?

implicates 5-hydroxyhexanoate derivatives in immune-mediated pathways, where they act as pro-oxidative mediators (7.2% mediation ratio in tumor models). Mechanistic studies suggest reactive oxygen species (ROS) generation via Fenton-like reactions, exacerbating DNA damage. In vitro assays (e.g., DCFH-DA for ROS detection) and genetic knockdown models (CRISPR/Cas9) are used to validate these pathways .

Q. How can stereochemical activity of lone electron pairs be experimentally resolved in metal complexes of this compound?

For Bi(III) derivatives (), electron localization function (ELF) analysis from SC-XRD data identifies lone-pair occupancy. Distorted coordination geometries (e.g., trigonal bipyramidal vs. octahedral) and bond-length distortions (e.g., Bi–O/N variations >0.2 Å) are diagnostic. Pair distribution function (PDF) analysis further probes local structure in amorphous phases .

Q. What analytical challenges arise in quantifying trace impurities in this compound samples?

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI+) detects impurities (e.g., unreacted precursors or oxidation byproducts). For quantification, LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) achieves ppm-level sensitivity. Method validation follows ICH guidelines for precision (<5% RSD) and recovery (95–105%) .

Methodological Notes

- Crystallography : Use SHELX suite () for structure refinement; prioritize synchrotron sources for high-resolution data.

- Biological Assays : Include ROS scavengers (e.g., NAC) as controls to isolate pro-oxidative effects ().

- Synthesis : Optimize reaction pH (6–8) to balance amino group protonation and metal-ligand coordination ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.